![molecular formula C12H19O20S3-3 B12318694 [5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B12318694.png)
[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate is a complex organic molecule characterized by multiple hydroxyl and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate involves multiple steps, typically starting with the preparation of the oxan-2-yl and oxan-3-yl intermediates. These intermediates are then functionalized with hydroxyl and sulfonate groups through a series of reactions, including sulfonation and hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired functional groups are correctly positioned on the molecule.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes to maintain consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonate groups can be reduced to sulfides under specific conditions.
Substitution: The hydroxyl and sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while nucleophilic substitution can produce various sulfonate esters.
Scientific Research Applications
[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe in molecular biology.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism by which [5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and sulfonate groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound shares similar sulfonate and hydroxyl functionalities but differs in its aromatic structure.
Perfluorooctanoic acid (PFOA): While structurally different, PFOA also contains sulfonate groups and is used in various industrial applications.
Uniqueness
[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate: is unique due to its combination of multiple hydroxyl and sulfonate groups on a non-aromatic, cyclic backbone. This structure provides distinct reactivity and interaction profiles compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H19O20S3-3 |
|---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate |
InChI |
InChI=1S/C12H22O20S3/c13-1-3-5(14)6(15)10(32-35(24,25)26)12(29-3)30-8-4(2-27-33(18,19)20)28-11(17)9(7(8)16)31-34(21,22)23/h3-17H,1-2H2,(H,18,19,20)(H,21,22,23)(H,24,25,26)/p-3 |
InChI Key |
UWPXLSAITSWCRB-UHFFFAOYSA-K |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)OS(=O)(=O)[O-])O)COS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


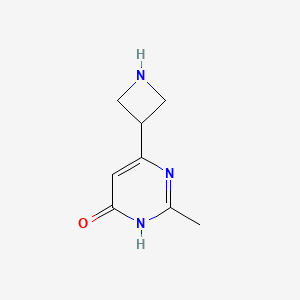
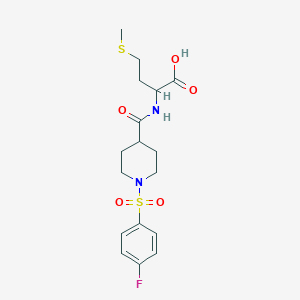
![8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12318631.png)

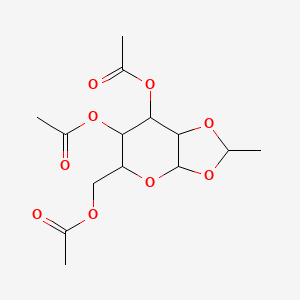
![Sodium hydrogen [6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12318639.png)
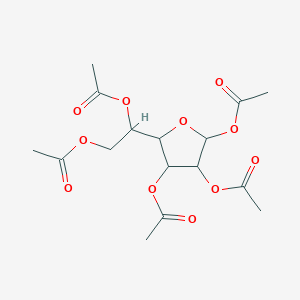
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid](/img/structure/B12318644.png)
![1-(3-Hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12318649.png)
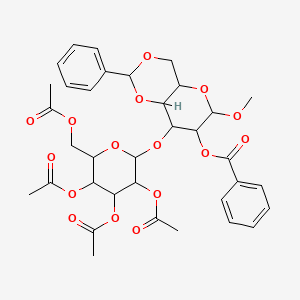

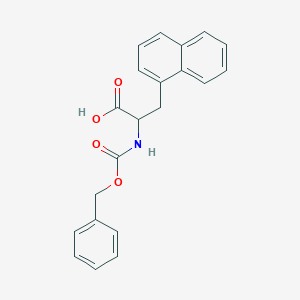

![tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate](/img/structure/B12318690.png)
